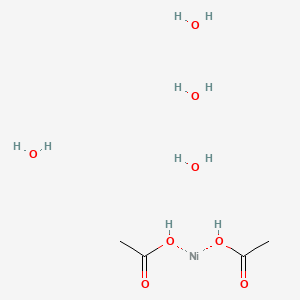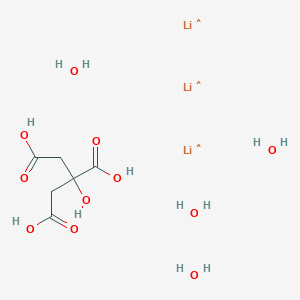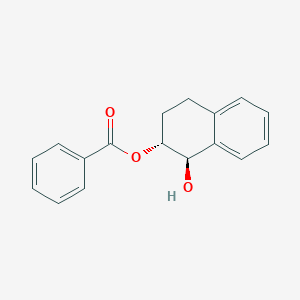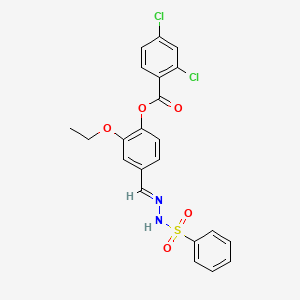
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide is a synthetic fluorogenic substrate used primarily in biochemical assays. It consists of a chitin monomer, N-acetyl-beta-D-glucosaminide, and 4-methylumbelliferone, a fluorescent molecule. This compound is particularly useful for detecting and measuring the activity of enzymes such as beta-N-acetylhexosaminidase and chitinase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide involves the coupling of 4-methylumbelliferone with N-acetyl-beta-D-glucosaminide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with high fluorescence efficiency and minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions. When exposed to specific enzymes like beta-N-acetylhexosaminidase, the compound is hydrolyzed to release 4-methylumbelliferone, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at specific pH levels. Enzymes such as beta-N-acetylhexosaminidase or chitinase are commonly used to catalyze the reaction .
Major Products Formed
The primary product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is a fluorescent compound used in various biochemical assays .
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide involves its hydrolysis by specific enzymes. The enzyme beta-N-acetylhexosaminidase targets the glycosidic bond between N-acetyl-beta-D-glucosaminide and 4-methylumbelliferone, cleaving it to release the fluorescent 4-methylumbelliferone. This fluorescence can then be measured to determine the enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferyl-beta-D-galactopyranoside: Another fluorogenic substrate used to measure beta-galactosidase activity.
4-Methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate: Used to measure the activity of enzymes that hydrolyze sulfate groups.
Uniqueness
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide is unique due to its specific application in detecting beta-N-acetylhexosaminidase activity. Its high fluorescence efficiency and stability make it a preferred choice in various biochemical assays .
Eigenschaften
Molekularformel |
C18H25NO10 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide;dihydrate |
InChI |
InChI=1S/C18H21NO8.2H2O/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18;;/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21);2*1H2/t13-,15-,16-,17-,18-;;/m1../s1 |
InChI-Schlüssel |
PAVCYMSNMRWMAK-DMYIEBNJSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C.O.O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)





![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)




![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)


